molecular formula C25H25N3O3S B295351 N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B295351
M. Wt: 447.6 g/mol
InChI Key: RNLLDTQWLQTKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EHT 1864, is a potent inhibitor of Rho family GTPases. This compound has been extensively studied for its potential applications in cancer research due to its ability to inhibit tumor growth and metastasis.

Mechanism of Action

N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 works by inhibiting the activity of Rho family GTPases, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By blocking the activity of these proteins, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 can prevent cancer cells from spreading and improve cardiac function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 can inhibit the activity of Rho family GTPases, which are involved in cell migration and invasion. In cardiovascular cells, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 can improve cardiac function and reduce inflammation. In neuronal cells, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 can improve neuronal survival and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in lab experiments include its potent inhibitory activity against Rho family GTPases, its ability to inhibit tumor growth and metastasis, and its potential applications in a variety of scientific research areas. The limitations of using N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in lab experiments include its relatively complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research involving N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. One potential area of research is the development of new and more efficient synthesis methods for N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. Another potential area of research is the investigation of the potential applications of N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in other scientific research areas, such as infectious disease research and autoimmune disease research. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 involves a multi-step process that begins with the reaction of 2-methoxy-1-naphthaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with thiourea and ammonium acetate to yield the final product, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been used in a variety of scientific research applications, including cancer research, cardiovascular disease research, and neurodegenerative disease research. In cancer research, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to inhibit tumor growth and metastasis by blocking the activity of Rho family GTPases. In cardiovascular disease research, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to improve cardiac function and reduce inflammation. In neurodegenerative disease research, N-(2-ethoxyphenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to improve neuronal survival and reduce inflammation in animal models of Alzheimer's disease.

properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C25H25N3O3S/c1-4-31-19-12-8-7-11-18(19)27-24(29)21-15(2)26-25(32)28-23(21)22-17-10-6-5-9-16(17)13-14-20(22)30-3/h5-14,23H,4H2,1-3H3,(H,27,29)(H2,26,28,32)

InChI Key

RNLLDTQWLQTKQM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C

Origin of Product

United States

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